molecular formula C10H13BrFN B1415480 [(4-Bromo-3-fluorophenyl)methyl](ethyl)methylamine CAS No. 1882479-11-9

[(4-Bromo-3-fluorophenyl)methyl](ethyl)methylamine

Cat. No.: B1415480
CAS No.: 1882479-11-9
M. Wt: 246.12 g/mol
InChI Key: KFBXVULZHVSDNM-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylmethylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylmethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with ethylamine and a reducing agent such as sodium cyanoborohydride. This step forms the (4-Bromo-3-fluorophenyl)methylmethylamine.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-3-fluorophenyl)methylmethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylmethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.

    Oxidation Products: Imines or nitriles can be produced.

    Reduction Products: Secondary amines are the major products.

    Coupling Products: Biaryl compounds are formed through coupling reactions.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylmethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

(4-Bromo-3-fluorophenyl)methylmethylamine can be compared with other similar compounds, such as:

    (4-Bromo-3-chlorophenyl)methylmethylamine: This compound has a chlorine substituent instead of fluorine, which can affect its reactivity and binding properties.

    (4-Bromo-3-methylphenyl)methylmethylamine: The presence of a methyl group instead of fluorine can influence the compound’s steric and electronic properties.

    (4-Bromo-3-trifluoromethylphenyl)methylmethylamine: The trifluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of substituent effects in chemical and biological research.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(11)10(12)6-8/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXVULZHVSDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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